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Compound of Interest

4-Bromo-2-
Compound Name:
(methylsulfonyl)benzoic acid

Cat. No.: B116133

An In-depth Technical Guide to 4-Bromo-2-
(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight,
and available data on 4-Bromo-2-(methylsulfonyl)benzoic acid. The information is intended
for researchers, scientists, and professionals in the field of drug development who are
interested in the chemical and physical properties of this compound.

Chemical Structure and Molecular Weight

4-Bromo-2-(methylsulfonyl)benzoic acid is a substituted aromatic carboxylic acid. Its
structure consists of a benzoic acid core substituted with a bromine atom at the 4-position and
a methylsulfonyl group at the 2-position.

Molecular Formula: CsH7BrO4S[1][2]
Molecular Weight: 279.11 g/mol [3]

CAS Number: 142994-02-3[1][2]
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Synonyms: 4-bromo-2-(methylsulphonyl)benzoic acid, 5-Bromo-2-carboxyphenyl methyl
sulphone[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for 4-Bromo-2-
(methylsulfonyl)benzoic acid is presented in the tables below. It is important to note that
detailed experimental spectroscopic data for this specific compound is not readily available in
the public domain. The provided spectroscopic information is based on data for structurally
similar compounds and theoretical predictions.

hvsicochemical .

Property Value Reference
Melting Point 200-202 °C
Appearance Solid

Predicted Spectroscopic Data
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Spectroscopy Predicted Peaks/Signals

Aromatic protons (3H) are expected in the range
of 7.5-8.5 ppm. The methylsulfonyl protons (3H)
would likely appear as a singlet around 3.0-3.5
1H NMR o _ _
ppm. The acidic proton of the carboxylic acid
would be a broad singlet, typically downfield

(>10 ppm).

Aromatic carbons are expected in the range of

120-145 ppm. The carbonyl carbon of the

carboxylic acid would be significantly downfield,
13C NMR _ _

likely in the 165-175 ppm range. The methyl

carbon of the sulfonyl group is expected around

40-50 ppm.

O-H stretch (carboxylic acid): broad band
around 2500-3300. C=0 stretch (carboxylic
FTIR (cm-1) acid): strong absorption around 1700. S=0
stretch (sulfonyl): two strong bands around 1350
and 1150. C-Br stretch: in the fingerprint region,

typically 500-650.

The molecular ion peak [M]* would be expected
at approximately 279 and 281 (due to bromine
isotopes). Key fragmentation patterns would

Mass Spec (m/z) likely involve the loss of the hydroxyl group
(-17), the carboxyl group (-45), the
methylsulfonyl group (-79), and the bromine
atom (-79/-81).

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of 4-Bromo-2-
(methylsulfonyl)benzoic acid is not currently available in the public literature. However, a
general synthetic strategy can be inferred from patents describing the preparation of related
compounds, such as other 2-substituted-4-(methylsulfonyl)benzoic acids. This typically involves
the oxidation of a corresponding methylthio (-SCHs) precursor.
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A potential synthetic route is outlined below. This should be considered a theoretical pathway

and would require optimization and experimental validation.

Proposed Synthetic Workflow

Starting Material

G-Bromo-Z-methyIthiobenzoic acid

Dissolve

(

Oxidizing Agent
(e.g., H202, KMnOa4)

(Reacuon in a suitable solvent

Oxidation Product

Purification
e.g. recrystallization G-Bromo-2-(methylsulfonyl)benzoic aci(D

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid.

General Experimental Considerations

o Starting Material: The synthesis would likely begin with 4-bromo-2-methylthiobenzoic acid.

o Oxidation: The methylthio group would be oxidized to a methylsulfonyl group using a suitable

oxidizing agent. Common reagents for this transformation include hydrogen peroxide,

potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).

e Reaction Conditions: The reaction would be carried out in a solvent that is inert to the

oxidizing conditions, such as acetic acid or a chlorinated solvent. The temperature and

reaction time would need to be carefully controlled to ensure complete oxidation without

unwanted side reactions.

o Work-up and Purification: After the reaction is complete, the product would be isolated by

extraction and purified, typically by recrystallization from a suitable solvent system.

Biological Activity and Drug Development Potential
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There is currently no specific information in the scientific literature regarding the biological
activity, pharmacological profile, or involvement in signaling pathways of 4-Bromo-2-
(methylsulfonyl)benzoic acid.

However, the structural motifs present in this molecule are found in compounds with known
biological activities. For instance, various substituted benzoic acids and sulfonamides have
been investigated for a wide range of therapeutic applications, including as enzyme inhibitors
and antibacterial agents. The presence of a bromine atom can also influence the
pharmacokinetic and pharmacodynamic properties of a molecule.

Given the lack of specific data, any potential biological activity of 4-Bromo-2-
(methylsulfonyl)benzoic acid would need to be determined through experimental screening
and pharmacological studies. The following diagram illustrates a general workflow for such a
preliminary biological evaluation.
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Caption: General workflow for biological evaluation.

Conclusion

4-Bromo-2-(methylsulfonyl)benzoic acid is a well-defined chemical entity with a known
structure and molecular weight. While a detailed experimental synthesis and comprehensive
spectroscopic and biological data are not yet available in the public domain, its structural
features suggest it may be a compound of interest for further investigation in medicinal
chemistry and drug discovery. The information provided in this guide serves as a foundational
resource for researchers and scientists interested in exploring the potential of this molecule.
Further experimental work is required to fully characterize its chemical, physical, and biological
properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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